molecular formula C10H14N4O5 B8261095 Methyl 3-guanidino-4-methylbenzoate nitrate CAS No. 1025716-99-7

Methyl 3-guanidino-4-methylbenzoate nitrate

Cat. No.: B8261095
CAS No.: 1025716-99-7
M. Wt: 270.24 g/mol
InChI Key: SFHRCNFZNRMPOT-UHFFFAOYSA-N
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Description

Methyl 3-guanidino-4-methylbenzoate nitrate (CAS 1025716-99-7) is a chemically significant intermediate with a molecular formula of C10H14N4O5 and a molecular weight of 270.25 g/mol . This compound is professionally valued in organic and medicinal chemistry research, particularly as a key precursor in the sophisticated, multi-step synthesis of tyrosine kinase inhibitors (TKIs) . Its primary research application lies in its role as an advanced intermediate in the divergent synthetic pathways for producing potent, target-specific pharmaceuticals such as the anticancer drugs nilotinib and imatinib . These therapies are crucial for treating conditions like chronic myelogenous leukemia (CML) . The molecular structure of this compound, featuring a guanidino group, is strategically utilized in Curtius rearrangement reactions, which are pivotal for constructing the final molecular architecture of these active pharmaceutical ingredients (APIs) . For research purposes, the compound is typically supplied with a purity exceeding 96% and should be stored refrigerated at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

methyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.HNO3/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHRCNFZNRMPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025716-99-7
Record name 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester nitrate; methyl3-guanidino-4-methyl-benzoate, nitric acid
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Record name Methyl 3-guanidino-4-methylbenzoate nitrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-guanidino-4-methylbenzoate nitrate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then treated with nitric acid to form the nitrate salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-guanidino-4-methylbenzoate nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidino compounds .

Scientific Research Applications

Methyl 3-guanidino-4-methylbenzoate nitrate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl 3-guanidino-4-methylbenzoate nitrate involves its interaction with specific molecular targets. In the synthesis of Nilotinib Hydrochloride, it acts as a precursor that undergoes further chemical transformations. The guanidino group plays a key role in binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural or functional similarities with methyl 3-guanidino-4-methylbenzoate nitrate, as identified via cheminformatics and literature (Table 1):

Table 1: Structural Analogs and Key Features

Compound Name CAS No. Similarity Score Key Structural Differences
Ethyl 3-guanidino-4-methylbenzoate nitrate 93982-96-8 0.52 Ethyl ester (vs. methyl ester)
1-(4-Nitrophenyl)guanidine nitrate 5637-42-3 0.74 Nitrophenyl substituent (vs. methylbenzoate)
1-(4-Cyanophenyl)guanidine hydrochloride 641569-96-2 0.52 Cyanophenyl substituent; hydrochloride salt
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 N/A Aminoethyl group (vs. guanidino)

Key Observations :

  • Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 93982-96-8) differs only in the ester group (ethyl vs. methyl), which may marginally alter solubility and metabolic stability .
  • (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) lacks the guanidino group, reducing hydrogen-bonding capacity and ionic character .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Ethyl Analog (CAS 93982-96-8) 1-(4-Nitrophenyl)guanidine Nitrate
Molecular Formula C₁₀H₁₂N₄O₅ C₁₁H₁₄N₄O₅ C₇H₇N₅O₃
Molecular Weight (g/mol) 268.23 282.26 209.16
Melting Point Not reported Not reported >250°C (decomposes)
Solubility (Water) Moderate (nitrate salts generally soluble) Slightly lower (ethyl ester) Low (nonpolar nitrophenyl group)
Stability Stable under dry conditions Similar Sensitive to heat/impact

Key Insights :

  • 1-(4-Nitrophenyl)guanidine nitrate (CAS 5637-42-3) shows lower solubility and higher thermal instability, consistent with nitrophenyl compounds used in explosives .

Biological Activity

Methyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 1025716-99-7) is a compound of significant interest in pharmaceutical research due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a guanidine moiety attached to a methyl-substituted benzoate, along with a nitrate group. Its molecular formula is C10H13N3O2C_{10}H_{13}N_3O_2. The compound typically appears as a white solid powder with high purity (≥98% by HPLC) and low moisture content (≤0.5% drying weight loss) .

Synthesis

The synthesis of this compound involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol, followed by nitration using nitric acid. This process requires careful control of reaction conditions to ensure high yields and purity .

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Its guanidino group is crucial for binding to target proteins, influencing their activity. The compound has been noted for its role in enzyme inhibition studies, particularly in the context of cancer treatment as it serves as an intermediate in the synthesis of Nilotinib Hydrochloride, a drug used for chronic myeloid leukemia .

Pharmacological Implications

Research indicates that this compound may possess antimicrobial properties and can act as an antioxidant . These activities are essential for its potential applications in treating various diseases.

Case Studies

  • Enzyme Inhibition Studies : A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results showed that this compound effectively inhibited certain enzymes, leading to altered metabolic profiles in treated cells .
  • Cancer Research Applications : In experimental models, this compound was utilized as a precursor for synthesizing Nilotinib. The resulting drug demonstrated significant efficacy against chronic myeloid leukemia cells by inhibiting tyrosine kinases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-guanidino-4-methylbenzoate nitrateEthyl group instead of methylSlightly different solubility and reactivity
Methyl 3-amino-4-methylbenzoateAmino group instead of guanidineLacks the potential biological activity related to guanidine
GuanidineSimple structure without aromatic ringLacks the benzoate moiety, limiting applications

This comparison highlights how the unique combination of the guanidine group and aromatic structure enhances its reactivity and potential applications compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-guanidino-4-methylbenzoate nitrate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential nitration and guanidinylation. For example, nitration of methyl 4-methylbenzoate derivatives can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent guanidinylation may employ guanidine hydrochloride in the presence of a base (e.g., KOH) in ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-validate with 1H^1H-NMR to confirm substitution patterns (e.g., aromatic proton splitting for nitro and guanidino groups) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .
  • FT-IR : Confirm functional groups (e.g., nitrate ester C–O stretch at ~1270 cm1^{-1}, guanidine N–H bend at ~1650 cm1^{-1}) .
  • NMR : 13C^{13}C-NMR detects methyl (δ 20–25 ppm) and aromatic carbons (δ 120–140 ppm), while 1H^1H-NMR resolves guanidino NH2_2 signals (δ 6.5–7.5 ppm, broad) .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound vary under oxidative vs. inert atmospheres?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under N2_2 and O2_2. Decomposition onset temperatures (Tonset_{onset}) and activation energy (Ea_a) via Flynn-Wall-Ozawa method reveal stability differences. For example, oxidative conditions may lower Tonset_{onset} by 20–30°C due to nitrate ester radical chain reactions. Compare with methyl nitrate analogs (e.g., CH3_3O2_2NO2_2 decomposition at 150–200°C) .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for guanidine-containing benzoates?

  • Methodological Answer :

  • Controlled assays : Use standardized cell lines (e.g., HEK-293 for cytotoxicity) and normalize to internal controls (e.g., β-actin).
  • Interference checks : Test for nitrate reductase activity (common in microbial assays) using recombinant enzymes (e.g., NADPH-dependent nitrate reductase) to confirm compound stability .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to address variability in EC50_{50} values across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with homology-modeled targets (e.g., NMDA receptors). Focus on hydrogen bonding between the guanidino group and GluN1 subunit residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with experimental IC50_{50} data .

Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in nitration yields (40–75%) arise from differing acid ratios (e.g., HNO3_3:H2_2SO4_4 at 1:3 vs. 1:2). Optimize via DoE (Design of Experiments) with temperature (−5°C to 10°C) and stoichiometry as factors .
  • Bioactivity Inconsistencies : Conflicting IC50_{50} values (e.g., 10 µM vs. 50 µM) may stem from assay interference by nitrate byproducts. Pre-treat samples with nitrate reductase to isolate parent compound effects .

Methodological Recommendations

  • Purification : Use preparative HPLC (C18, 70% MeCN/water) to isolate isomers (e.g., meta vs. para substitution).
  • Stability Storage : Store at −20°C under argon; avoid light exposure due to nitrate photolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-guanidino-4-methylbenzoate nitrate
Reactant of Route 2
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Methyl 3-guanidino-4-methylbenzoate nitrate

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